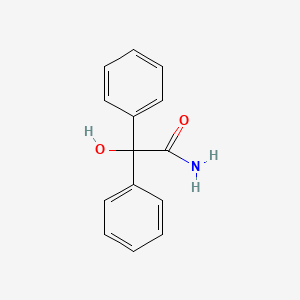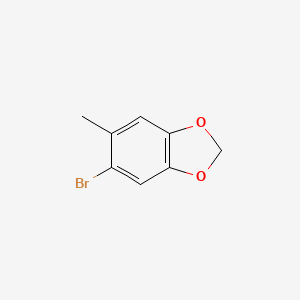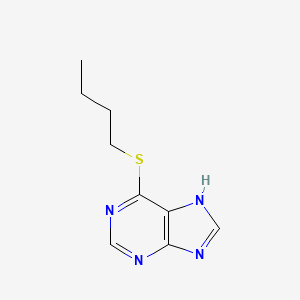
N-(3,4,5-トリメトキシフェニル)アセトアミド
概要
説明
N-(3,4,5-Trimethoxyphenyl)acetamide is an organic compound with the molecular formula C11H15NO4. It is known for its unique structure, which includes a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
科学的研究の応用
N-(3,4,5-Trimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
準備方法
Synthetic Routes and Reaction Conditions
N-(3,4,5-Trimethoxyphenyl)acetamide can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trimethoxyaniline with acetic anhydride. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of N-(3,4,5-Trimethoxyphenyl)acetamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
N-(3,4,5-Trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
作用機序
The mechanism of action of N-(3,4,5-Trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy groups and acetamide moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyacetophenone
- 3,4,5-Trimethoxyamphetamine
Uniqueness
N-(3,4,5-Trimethoxyphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities .
特性
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-7(13)12-8-5-9(14-2)11(16-4)10(6-8)15-3/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDMLRVJRILEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195652 | |
| Record name | Acetanilide, 3',4',5'-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4304-24-9 | |
| Record name | N-(3,4,5-Trimethoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4304-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 3',4',5'-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetanilide, 3',4',5'-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(3,4,5-trimethoxyphenyl)acetamide exert its antitumor effect? What are the downstream consequences?
A1: While the provided abstracts don't explicitly detail the exact mechanism of action for all presented compounds, they highlight the role of tubulin polymerization inhibition for some derivatives. For instance, compound 7d, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide, effectively inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in a dose-dependent manner []. This suggests that N-(3,4,5-trimethoxyphenyl)acetamide derivatives may interfere with microtubule dynamics, crucial for cell division, thereby halting tumor cell proliferation. Other derivatives like those studied by El-Adl et al. [] exhibit potent broad-spectrum antitumor activity, potentially by inhibiting key enzymes like EGFR-TK and B-RAF kinase, though further mechanistic studies are needed.
Q2: How does the structure of N-(3,4,5-trimethoxyphenyl)acetamide derivatives influence their antitumor activity?
A2: Structure-activity relationship (SAR) studies are crucial to understanding how different structural modifications impact the biological activity of a compound. While the provided abstracts don't provide a detailed SAR analysis, we can glean some insights. For example, the inclusion of a 3-benzyl-substituted-4(3H)-quinazolinone moiety in N-(3,4,5-trimethoxyphenyl)acetamide derivatives led to a significant increase in antitumor activity compared to the control drug 5-FU []. Additionally, variations in substituents at specific positions of the quinazolinone ring further modulated the activity and selectivity against different cancer cell lines []. This suggests that the 3,4,5-trimethoxyphenyl moiety might be essential for activity, while modifications to other parts of the molecule can fine-tune potency and target specificity. Further research exploring a wider range of derivatives is needed to establish a comprehensive SAR profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)











